molecular formula C19H15Cl2N3OS B13495392 1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea

1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea

Cat. No.: B13495392
M. Wt: 404.3 g/mol
InChI Key: MEIMQXUOXGQIBL-UHFFFAOYSA-N
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Description

1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, which is a fused heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Coupling with Phenyl Group: The synthesized benzothiazole derivative is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction. This can be achieved by reacting the benzothiazole derivative with a phenyl halide in the presence of a base such as potassium carbonate.

    Urea Formation: The final step involves the formation of the urea moiety. This can be accomplished by reacting the benzothiazole-phenyl derivative with an isocyanate, such as ethyl isocyanate, under mild conditions to yield the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to yield corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the benzothiazole ring can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvent such as ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; base such as potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to and inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt key signaling pathways involved in cell growth, differentiation, and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea can be compared with other similar compounds, such as:

    1,3-Benzothiazole Derivatives: These compounds share the benzothiazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Urea Derivatives: Compounds with urea moieties can have diverse biological activities, and the presence of different substituents can significantly influence their potency and selectivity.

List of Similar Compounds

  • 1,3-Benzothiazole
  • 4,6-Dichloro-1,3-benzothiazole
  • 1-(4-Methyl-1,3-benzothiazol-2-yl)urea

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H15Cl2N3OS

Molecular Weight

404.3 g/mol

IUPAC Name

3-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)phenyl]-1-ethyl-1-prop-2-ynylurea

InChI

InChI=1S/C19H15Cl2N3OS/c1-3-9-24(4-2)19(25)22-14-7-5-12(6-8-14)18-23-17-15(21)10-13(20)11-16(17)26-18/h1,5-8,10-11H,4,9H2,2H3,(H,22,25)

InChI Key

MEIMQXUOXGQIBL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC#C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3Cl)Cl

Origin of Product

United States

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